
Boc-Leu-OMe
Übersicht
Beschreibung
N-(tert-Butoxycarbonyl)-L-leucine methyl ester (Boc-Leu-OMe) is a protected amino acid derivative widely used in peptide synthesis. Its molecular formula is C₁₂H₂₃NO₄, with a molecular weight of 245.32 g/mol (CAS: 63096-02-6) . The compound features a tert-butoxycarbonyl (Boc) group protecting the α-amino group and a methyl ester protecting the carboxyl group. This dual protection enhances stability during synthetic procedures, particularly in solid-phase peptide synthesis (SPPS) .
This compound is soluble in organic solvents like dichloromethane and toluene and is typically stored at 2–8°C to prevent decomposition . It has been utilized in oxidation studies, amidation reactions, and as a precursor for hydroxamic acids and bioactive peptides . For example, its oxidation with dimethyldioxirane (DMD) selectively forms a 4,4-dimethyl-4-butanolide derivative via γ-CH bond hydroxylation, highlighting its role in regioselective transformations .
Vorbereitungsmethoden
Boc-Leu-OMe is typically prepared by esterification of L-leucine with methanol, followed by the addition of tert-butoxycarbonyl (Boc) as an amino protecting group . The synthetic route involves the use of sodium methoxide as a catalyst and an activated powder of 3Å molecular sieve under an argon atmosphere . The reaction mixture is stirred and heated at 70°C for 99 hours under argon flow conditions . Industrial production methods often involve similar esterification processes but on a larger scale, ensuring the purity and yield of the final product.
Analyse Chemischer Reaktionen
Oxidation Reactions
Boc-Leu-OMe undergoes regioselective oxidation with dioxiranes, targeting the γ-CH bond of the leucine side chain.
Methyl(trifluoromethyl)dioxirane (TFD) Oxidation
- Reaction : Selective hydroxylation at the tertiary γ-CH bond forms a 4,4-dimethyl-4-butanolide derivative (eq. 1) .
- Conditions : 5 equiv TFD, 6 hours, room temperature.
- Products :
- Mechanism : Radical-mediated pathway with retention of enantiomeric excess .
Dimethyldioxirane (DMD) Comparison
- Reactivity : DMD requires longer reaction times (days) for comparable conversion .
- Selectivity : Favors butanolide formation over N-hydroxylation .
Table 1: Oxidation of this compound with TFD vs. DMD
Oxidizing Agent | Reaction Time | Major Product | Yield (%) |
---|---|---|---|
TFD | 6 h | N-hydroxy this compound | 57 |
DMD | 5 days | 4,4-dimethylbutanolide | 91 |
Peptide Coupling Reactions
This compound serves as a building block in solid-phase and solution-phase peptide synthesis.
Hypervalent Iodine(III)-Mediated Coupling
Table 2: Coupling Reaction Optimization
Entry | Solvent | Base | Time (min) | Yield (%) |
---|---|---|---|---|
1 | DCE | TEA | 10 | 66 |
11 | DCE | DMAP | 10 | 80 |
16* | DCE | DMAP | 10 | 86 |
Deprotection and Functionalization
- Boc Removal : Acidic cleavage (e.g., TFA in DCM) yields Leu-OMe·HCl .
- Ester Hydrolysis : Basic conditions (e.g., NaOH/MeOH) convert methyl esters to carboxylic acids .
Conformational Behavior
Molecular dynamics studies reveal this compound adopts γ-turns and type II β-turns in apolar solvents, with conformational flexibility critical for peptide design .
Key Research Findings
Wissenschaftliche Forschungsanwendungen
Peptide Synthesis
Boc-Leu-OMe is widely used as a protecting group in peptide synthesis. This role is crucial as it prevents unwanted reactions at the amino group while allowing for the selective modification of other functional groups. This capability is essential for creating complex peptides that are often required in pharmaceuticals.
Table 1: Peptide Synthesis Steps Using this compound
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Protection of Leucine | Boc2O, CH2Cl2 | 85 |
Methyl Ester Formation | MeOH, HCl | 90 |
Coupling with Other Amino Acids | DCC, TEA | 89 |
Drug Development
The compound plays a significant role in developing peptide-based therapeutics. Its ability to form stable peptide bonds makes it valuable for designing drugs that specifically target biological pathways associated with various diseases.
Bioconjugation
This compound is utilized in bioconjugation processes to link biomolecules, enhancing drug efficacy and creating targeted delivery systems. This application is particularly relevant in modern medicine, where precision in drug delivery is paramount.
Cancer Therapy
Research has explored this compound's potential in developing peptide-based inhibitors that selectively target cancer cells. These inhibitors offer promising alternatives to traditional therapies by potentially reducing side effects and improving treatment efficacy.
Protein Engineering
In protein engineering, this compound facilitates the modification of proteins to study their structure and function. This application can lead to innovations in biotechnology and synthetic biology by providing insights into protein interactions and functionalities.
Case Studies
Case Study 1: Peptide Inhibitors for Cancer Treatment
A study investigated the use of this compound in synthesizing peptide inhibitors targeting specific cancer cell receptors. The synthesized peptides demonstrated selective binding affinity, indicating potential for therapeutic applications in oncology.
Case Study 2: Antioxidant Peptides
Research highlighted the role of this compound in synthesizing antioxidant peptides that exhibit protective effects against oxidative stress in human cells. These peptides were shown to modulate apoptosis-related pathways, offering insights into their potential use in treating oxidative stress-related diseases.
Wirkmechanismus
The mechanism of action of Boc-Leu-OMe involves the protection of the amino group of leucine, preventing it from participating in unwanted reactions during peptide synthesis . The tert-butoxycarbonyl group is removed under acidic conditions, such as treatment with trifluoroacetic acid, allowing the amino group to react with other molecules . This selective protection and deprotection process is crucial for the efficient synthesis of peptides and proteins .
Vergleich Mit ähnlichen Verbindungen
The following table compares Boc-Leu-OMe with structurally or functionally analogous compounds:
Key Comparative Insights
Regioselectivity in Oxidation this compound undergoes γ-CH hydroxylation with DMD to form a butanolide derivative (57% yield) due to its tertiary γ-CH bond . With methyl(trifluoromethyl)dioxirane (TFD), this compound reacts faster (6 hours vs. days for DMD), yielding N-hydroxy derivatives (57% yield) without racemization .
Synthetic Utility
- Boc-Leu-OSu : As an active ester, it facilitates efficient amide bond formation without additional coupling agents, unlike this compound, which requires catalysts like sodium methoxide for direct amidation .
- Fc-Pro-Leu-Gly-OMe : The ferrocene tag enables electrochemical detection (ΔEₚ = 83 mV) and β-turn structures in crystals, expanding applications in biosensing and therapeutics .
Biological Interactions
- Ferrocene-peptide conjugates (e.g., Fc-Arg-Gly-Asp-OMe) exhibit static quenching with serum albumin (binding constant = 1.75 × 10³ L/mol), suggesting pharmacokinetic implications absent in this compound .
Biologische Aktivität
Boc-Leu-OMe, or N-Boc-leucine methyl ester, is a derivative of leucine that has garnered attention in the field of peptide synthesis and biological activity. This article explores its biological properties, synthesis methods, and applications in research, supported by relevant studies and data.
This compound is synthesized through various methods, often involving the protection of the amino group with a Boc (tert-butyloxycarbonyl) group and the formation of the methyl ester. The synthesis typically employs coupling agents such as DCC (dicyclohexylcarbodiimide) and TEA (triethylamine) to facilitate peptide bond formation.
Table 1: Synthesis Overview of this compound
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Protection of Leu | Boc2O, CH2Cl2 | 85 |
Methyl Ester Formation | MeOH, HCl | 90 |
Coupling with other amino acids | DCC, TEA | 89 |
2.1 Oxidation Reactions
This compound has been studied for its oxidation reactions, particularly its selective O-insertion into the γ-CH bond. This reaction leads to the formation of 4,4-dimethyl-4-butanolide derivatives, demonstrating high regioselectivity. In one study, the oxidation of this compound using TFD (trifluorodioxirane) yielded significant amounts of hydroxylated products, which exhibit potential biological activities such as inhibition of secretases related to Alzheimer’s disease .
Table 2: Oxidation Products of this compound
Product Type | Reaction Conditions | Yield (%) |
---|---|---|
N-Hydroxy derivative | TFD, 6h | 91 |
Dimethylbutanolide | DMD | Variable |
2.2 Peptide Synthesis and Evaluation
This compound is frequently used in synthesizing bioactive peptides. For instance, studies have evaluated its role in producing peptides that stimulate human neutrophils. While no synthesized compound surpassed the standard fMLF-OMe tripeptide in chemotaxis stimulation, some derivatives exhibited increased superoxide anion production .
3.1 Study on Hydroxamic Acids
Research has shown that hydroxamic acids derived from this compound exhibit significant biological activities. These compounds are crucial for developing inhibitors against enzymes involved in various diseases. The study highlighted that hydroxylation at the N-terminal position could enhance the therapeutic potential of peptides synthesized from this compound .
3.2 Antimicrobial Activity
Another study focused on the antimicrobial properties of peptides containing this compound. The synthesized peptides displayed varying degrees of activity against bacterial strains, indicating that modifications to the leucine residue can influence biological efficacy .
4. Conclusion
This compound serves as a vital building block in peptide chemistry with promising biological activities. Its ability to undergo selective oxidation and form bioactive derivatives positions it as a valuable compound for further research in medicinal chemistry and therapeutic applications.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Boc-Leu-OMe, and how do reaction conditions influence yield and purity?
this compound is typically synthesized via carbodiimide-mediated coupling of Boc-protected leucine with methyl alcohol under anhydrous conditions. Key factors include temperature control (0–25°C), solvent choice (e.g., dichloromethane or DMF), and stoichiometric ratios of reagents like DCC or EDCl . Yield optimization often requires monitoring by thin-layer chromatography (TLC) and purification via flash chromatography. Purity is confirmed using HPLC (>95%) and NMR spectroscopy to detect residual solvents or unreacted starting materials .
Q. How can researchers validate the structural identity and purity of this compound?
Structural confirmation relies on H and C NMR to verify methyl ester (–OMe) and tert-butyloxycarbonyl (Boc) group signals. Mass spectrometry (ESI-MS or MALDI-TOF) provides molecular ion validation. Purity is assessed via reverse-phase HPLC with UV detection at 214 nm. For crystalline samples, X-ray diffraction may resolve stereochemical ambiguities .
Q. What are the primary applications of this compound in peptide synthesis?
this compound serves as a protected leucine derivative in solid-phase peptide synthesis (SPPS). Its Boc group prevents unintended side-chain reactions during elongation, while the methyl ester simplifies handling. Post-synthesis, the Boc group is removed with trifluoroacetic acid (TFA), and the ester is hydrolyzed under basic conditions .
Advanced Research Questions
Q. How can contradictory spectroscopic data for this compound be resolved in structural elucidation?
Discrepancies in NMR chemical shifts may arise from solvent polarity, temperature, or impurities. Triangulate data by cross-referencing with literature databases (e.g., SciFinder or Reaxys) and repeating experiments under controlled conditions. For unresolved signals, 2D NMR techniques (COSY, HSQC) clarify coupling patterns . If crystallinity is poor, computational modeling (DFT) predicts spectral profiles .
Q. What experimental design strategies minimize racemization during this compound incorporation into peptides?
Racemization occurs under basic or high-temperature conditions. Mitigation strategies include:
- Using HOBt or Oxyma as additives to suppress base-induced epimerization.
- Conducting coupling reactions at 0–4°C.
- Monitoring enantiomeric excess via chiral HPLC post-cleavage . Advanced studies may employ kinetic analysis to model racemization rates under varying conditions .
Q. How do solvent polarity and additives influence the stability of this compound during long-term storage?
Stability studies use accelerated degradation protocols (e.g., 40°C/75% RH) with LC-MS monitoring. Polar aprotic solvents (DMF, DMSO) enhance stability compared to chlorinated solvents. Antioxidants (e.g., BHT) and desiccants (molecular sieves) reduce hydrolysis and oxidation. Data contradictions in literature may stem from varying humidity levels during storage, requiring controlled environmental chambers for reproducibility .
Q. What methodologies enable the use of this compound in non-peptide applications, such as enzyme inhibition studies?
this compound can act as a substrate analog for proteases (e.g., leucine aminopeptidase). Kinetic assays (Michaelis-Menten analysis) quantify inhibition constants () using fluorogenic substrates. Structural insights are gained via X-ray crystallography of enzyme-inhibitor complexes. Conflicting results in inhibition potency often arise from differences in assay buffer conditions or enzyme isoforms .
Q. Methodological Considerations
- Data Interpretation : Cross-validate analytical results with orthogonal techniques (e.g., NMR + MS) to address reproducibility concerns .
- Literature Gaps : Use Boolean search strategies (e.g., "this compound AND racemization NOT industrial") in academic databases (Web of Science, PubMed) to identify understudied areas .
- Ethical Reporting : Disclose synthetic yields, purity thresholds, and unanticipated side reactions to aid reproducibility .
Eigenschaften
IUPAC Name |
methyl (2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-8(2)7-9(10(14)16-6)13-11(15)17-12(3,4)5/h8-9H,7H2,1-6H3,(H,13,15)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSEVMIMUBKMNOU-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)OC)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40446903 | |
Record name | Methyl N-(tert-butoxycarbonyl)-L-leucinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40446903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63096-02-6 | |
Record name | Methyl N-(tert-butoxycarbonyl)-L-leucinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40446903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(tert-Butoxycarbonyl)-L-leucine methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.